(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered thiazolidinedione ring and the attached bromophenyl group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
Thiazolidinediones can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbonyl group or at the carbon-carbon double bond . The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points compared to similar compounds without a halogen .Scientific Research Applications
Antiproliferative Activity
Research has explored the antiproliferative properties of thiazolidine-2,4-dione derivatives against various cancer cell lines. A study synthesized a series of these derivatives, evaluating their cell antiproliferation activity through assays against human skin fibroblast and carcinoma cell lines. Compounds demonstrated significant antiproliferative activity, attributed to the nitro group's importance on the thiazolidinone moiety and the substituted aryl ring's position (Chandrappa et al., 2008).
Corrosion Inhibition
Thiazolidinedione derivatives have also been studied for their role in corrosion inhibition for mild steel in acidic environments. The efficiency of these inhibitors increased with concentration, suggesting their protective role in metal preservation (Yadav et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives of thiazolidine-2,4-dione have exhibited a range of biological activities, including antimicrobial and antifungal properties. Novel synthetic approaches have enriched the collection of thiazolidinedione with diverse biological activities, showing significant antibacterial and antifungal efficacy against a variety of pathogens (Mohanty et al., 2015).
Anticancer Hybrid Molecules
Hybridization of bioactive molecules has been a strategy to enhance anticancer activity. Thiazolidine-2,4-dione scaffolds have been combined with different bioactive moieties, demonstrating broad-spectrum antineoplastic activity and apoptosis induction in cancer cell lines (Romagnoli et al., 2013).
Aldose Reductase Inhibitors
The potential of thiazolidine-2,4-dione derivatives as aldose reductase inhibitors has been investigated, suggesting their utility in managing diabetic complications. These compounds have shown promising activities, indicating their therapeutic potential (Sohda et al., 1982).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is the Serine/threonine-protein kinase pim-2 (Pim-2) . Pim-2 is a type of enzyme known as a kinase, which plays a crucial role in various cellular processes, including cell survival, proliferation, and differentiation.
Mode of Action
The compound interacts with its target, Pim-2, by binding to the active site of the enzyme. This interaction inhibits the kinase activity of Pim-2, leading to a decrease in the phosphorylation of its downstream targets . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYBXTWFNRUTA-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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